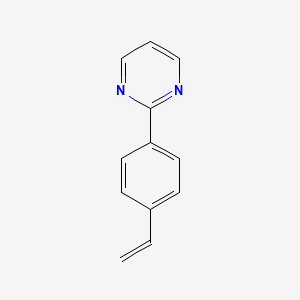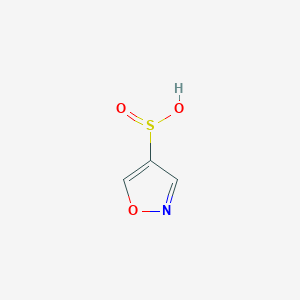
Isoxazole-4-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole-4-sulfinic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms in its five-membered ring structure This compound is part of the isoxazole family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole-4-sulfinic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of isoxazole derivatives . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact . Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Isoxazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce sulfides or thiols .
Scientific Research Applications
Isoxazole-4-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazole-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . For instance, it may inhibit enzymes involved in inflammation, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-4-sulfinic acid can be compared with other similar compounds, such as:
Isoxazole: A parent compound with a similar ring structure but lacking the sulfinic acid group.
Oxazole: An analog with the nitrogen atom in a different position within the ring.
Thiazole: A related compound where the oxygen atom is replaced by sulfur.
Uniqueness
This compound is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C3H3NO3S |
|---|---|
Molecular Weight |
133.13 g/mol |
IUPAC Name |
1,2-oxazole-4-sulfinic acid |
InChI |
InChI=1S/C3H3NO3S/c5-8(6)3-1-4-7-2-3/h1-2H,(H,5,6) |
InChI Key |
BLBHWKZWLHQFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NO1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



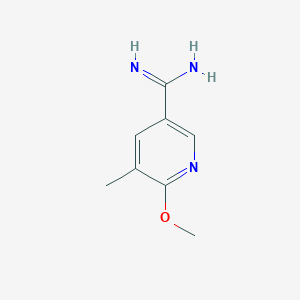
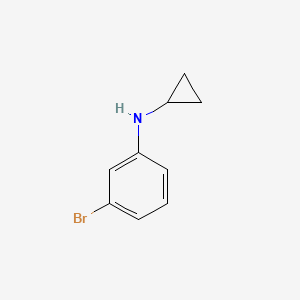
![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)
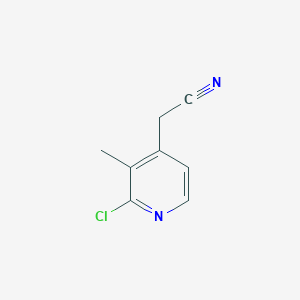

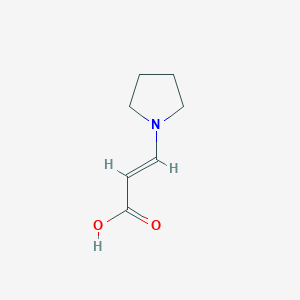
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)
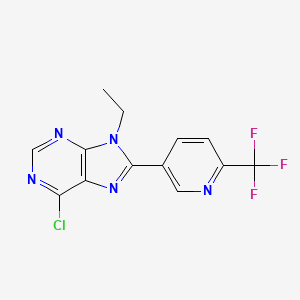
![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)
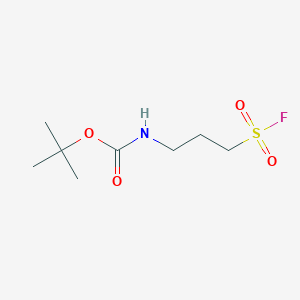
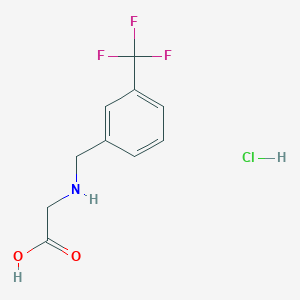
![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)
